

Application Notes and Protocols: Synthesis of 3-(3-methoxyisoxazol-5-yl) propanoic acid

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Compound of Interest

Compound Name: Methyl 3-methoxyisoxazole-5-carboxylate

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This document provides detailed application notes and protocols for the synthesis of 3-(3-methoxyisoxazol-5-yl) propanoic acid, a valuable building block in pharmaceutical and agrochemical research. The primary route described herein utilizes methyl 3-hydroxy-5-isoxazolecarboxylate as a key precursor.

Synthetic Overview

The synthesis of 3-(3-methoxyisoxazol-5-yl) propanoic acid can be achieved through a multi-step process commencing from dimethyl fumarate.^[1] A key intermediate, methyl 3-hydroxy-5-isoxazolecarboxylate, is first synthesized and then subjected to a two-carbon homologation sequence. This sequence involves ester reduction, chlorination, and a nucleophilic substitution, ultimately yielding the target compound.^[1]

Synthetic Pathway



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Caption: Synthetic workflow for 3-(3-methoxyisoxazol-5-yl) propanoic acid.

Experimental Protocols

I. Synthesis of Methyl 3-hydroxy-5-isoxazolecarboxylate

This precursor is prepared on a kilogram scale through the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea.[\[1\]](#)

II. Two-Carbon Homologation of Methyl 3-hydroxy-5-isoxazolecarboxylate

The following steps detail the conversion of the precursor to the final product.

1. Ester Reduction:

- The methyl 3-hydroxy-5-isoxazolecarboxylate is reduced to its corresponding alcohol.

2. Chlorination:

- The intermediate alcohol is then converted to a chloride.

3. Nucleophilic Substitution and Decarboxylation:

- The chloride intermediate undergoes a nucleophilic substitution with triethylmethanetricarboxylate.
- Subsequent decarboxylation yields 3-(3-methoxyisoxazol-5-yl) propanoic acid.[\[1\]](#)

Work-up and Purification:

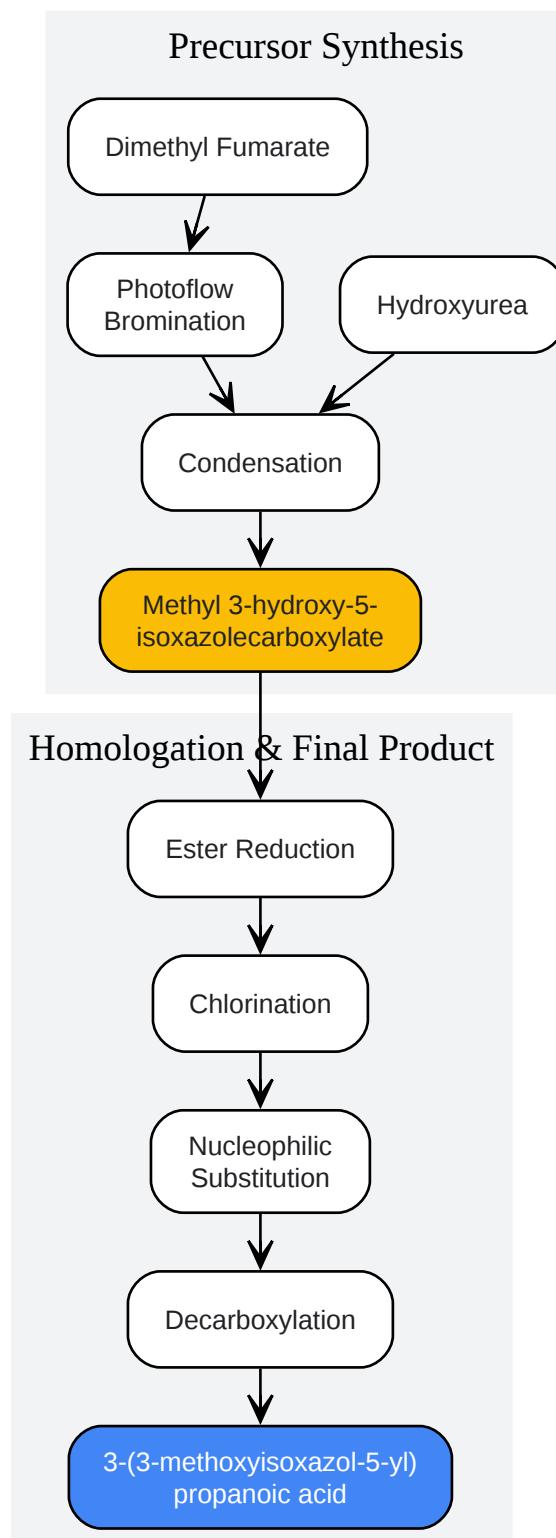
- For the isolation of the final product, a solvent switch from aqueous acetic acid to toluene is performed for an extractive workup.
- Toluene facilitates the removal of acetic acid via azeotropic distillation.
- An acidic aqueous wash is used to extract sodium salts.
- To minimize product loss due to its water solubility, the aqueous layer is back-extracted with ethyl acetate.

- The final product is crystallized from ethyl acetate. A cooling ramp from 60°C to 0°C over 1 hour is applied, followed by aging for 1 hour at 0°C before filtration.[\[1\]](#)

Data Presentation

Parameter	Value	Reference
Final Product	3-(3-methoxyisoxazol-5-yl) propanoic acid	[1]
Appearance	White solid	[1]
Yield	64%	[1]
Purity (a/a)	>99%	[1]
Purity (w/w)	99%	[1]

Logical Relationship Diagram

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Caption: Key stages in the synthesis of the target molecule.

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References

- 1. pubs.acs.org [pubs.acs.org]
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